(Rac)-Tolterodine-desdiisopropylamino-ol-d5
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Overview
Description
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 is a deuterated derivative of tolterodine, a medication primarily used to treat overactive bladder. The compound is characterized by the replacement of hydrogen atoms with deuterium, which can influence its pharmacokinetic properties. This modification is often used in scientific research to study the metabolism and action of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tolterodine-desdiisopropylamino-ol-d5 typically involves the deuteration of tolterodine. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original tolterodine compound.
Scientific Research Applications
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 has several scientific research applications:
Chemistry: Used as a model compound to study deuterium isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to understand the biotransformation of tolterodine in biological systems.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated tolterodine.
Industry: Utilized in the development of deuterated drugs with enhanced stability and reduced side effects.
Mechanism of Action
The mechanism of action of (Rac)-Tolterodine-desdiisopropylamino-ol-d5 involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, the compound inhibits involuntary bladder contractions, thereby reducing symptoms of overactive bladder. The deuterium atoms in the compound can influence its metabolic stability and duration of action.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: The non-deuterated form of the compound, used to treat overactive bladder.
Fesoterodine: A related compound with similar therapeutic effects.
Oxybutynin: Another medication used for overactive bladder, with a different chemical structure.
Uniqueness
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 is unique due to its deuterium substitution, which can enhance its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolic degradation, and potentially fewer side effects compared to its non-deuterated counterparts.
Biological Activity
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 is a derivative of tolterodine, a muscarinic receptor antagonist primarily used to treat overactive bladder (OAB). This compound has gained interest in pharmacological research due to its potential efficacy and safety profile. Understanding its biological activity is crucial for optimizing therapeutic applications and minimizing side effects.
Tolterodine functions by selectively blocking muscarinic receptors in the bladder, leading to decreased detrusor muscle activity. This results in reduced urinary frequency and urgency. The specific action of this compound involves similar mechanisms, although its pharmacokinetic properties may differ due to structural modifications.
Efficacy Studies
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Clinical Trials Overview :
- A series of randomized, double-blind trials evaluated the efficacy of tolterodine in patients with OAB. The studies demonstrated significant improvements in micturition frequency and patient-reported outcomes when compared to placebo and other anticholinergic agents like oxybutynin .
- In one study involving 1,120 patients, tolterodine at doses of 1 mg and 2 mg showed a significant reduction in the number of micturitions per day (P < 0.001) compared to placebo .
- Urodynamic Findings :
Safety Profile
- Adverse events such as dry mouth were significantly less frequent with tolterodine compared to oxybutynin, leading to better tolerability and adherence among patients . This aspect is vital for long-term management of OAB.
Case Study 1: Efficacy in Different Populations
A clinical case study involving elderly patients demonstrated that tolterodine effectively reduced urinary incontinence episodes while maintaining a favorable safety profile. Patients reported an improved quality of life with minimal side effects, highlighting the compound's suitability for geriatric populations.
Case Study 2: Long-term Use
Another case involved a cohort of patients undergoing long-term treatment with tolterodine. Over a period of two years, the majority maintained symptom control without significant adverse effects, suggesting that this compound may offer sustained benefits over extended use.
Data Summary
The following table summarizes key findings from clinical studies related to the biological activity of tolterodine and its derivatives:
Properties
Molecular Formula |
C16H18O2 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-methyl-2-(1,2,2,3,3-pentadeuterio-3-hydroxy-1-phenylpropyl)phenol |
InChI |
InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3/i9D2,10D2,14D |
InChI Key |
MJPIYYRDVSLOME-BEHIUOGBSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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